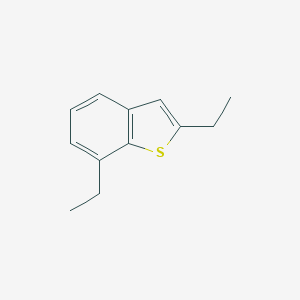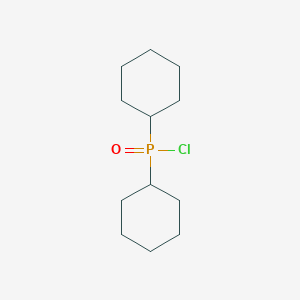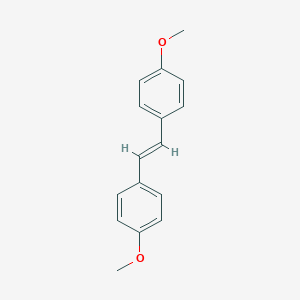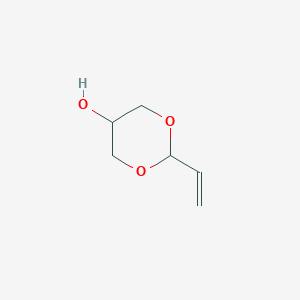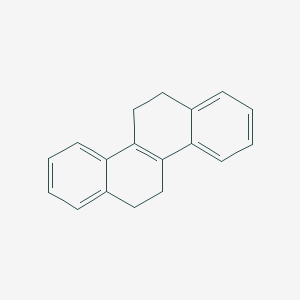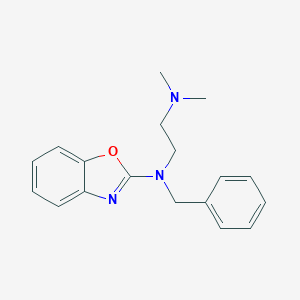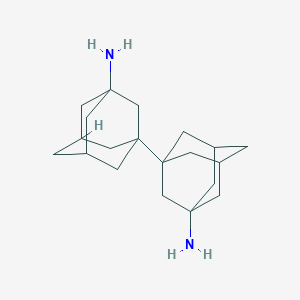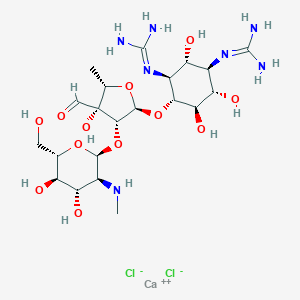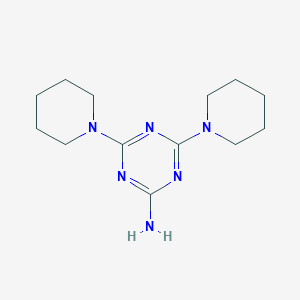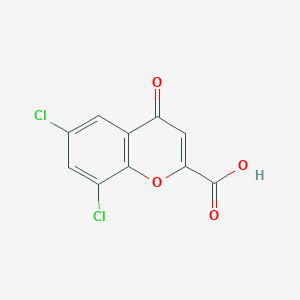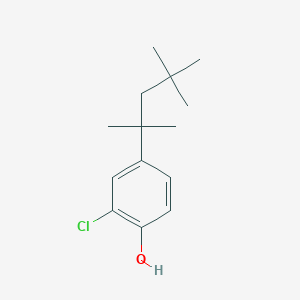
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as PCMX, is a synthetic compound that belongs to the class of chlorinated phenols. It is widely used as an antimicrobial agent in various personal care products, such as soaps, shampoos, and cosmetics. PCMX has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to inhibit the growth of both planktonic and biofilm-forming microorganisms.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may have endocrine-disrupting effects and may interfere with hormone signaling pathways. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is a widely used antimicrobial agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may interfere with certain assays and should be used with caution in certain experimental setups.
Direcciones Futuras
1. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure, particularly with regards to endocrine-disrupting effects.
2. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a preservative in food and beverages.
3. Develop new formulations of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol with improved antimicrobial activity and reduced toxicity.
4. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in combination with other antimicrobial agents to enhance efficacy against resistant microorganisms.
5. Explore the use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in novel applications, such as water treatment and agricultural practices.
Métodos De Síntesis
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol can be synthesized through the reaction of 2,4-dichlorophenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction yields 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a white crystalline solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has been used in various applications, such as wound care, oral care, and surgical hand scrubs. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has also been investigated for its potential use as a preservative in food and beverages.
Propiedades
Número CAS |
17199-24-5 |
|---|---|
Nombre del producto |
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol |
Fórmula molecular |
C14H21ClO |
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 |
Clave InChI |
CLYCAZNGUGDEBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
Otros números CAS |
17199-24-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



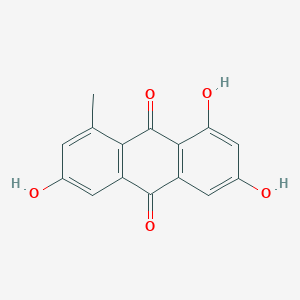
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
